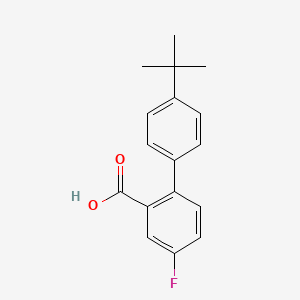

5-Fluoro-2-(4-T-butylphenyl)benzoic acid

Description

5-Fluoro-2-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H17FO2 It is characterized by the presence of a fluorine atom at the 5th position and a tert-butylphenyl group at the 2nd position of the benzoic acid core structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)16(19)20/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJVSGMHTOGBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588077 | |

| Record name | 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926203-14-7 | |

| Record name | 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-T-butylphenyl)benzoic acid can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound under mild conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 5-Fluoro-2-(4-T-butylphenyl)benzoic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or nitro groups.

Scientific Research Applications

5-Fluoro-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(4-T-butylphenyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-2-(4-T-butylphenyl)benzoic acid include:

Uniqueness

The uniqueness of 5-Fluoro-2-(4-T-butylphenyl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom and the tert-butylphenyl group can influence its behavior in chemical reactions and its interactions with biological targets.

Biological Activity

5-Fluoro-2-(4-T-butylphenyl)benzoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the 5-position and a tert-butyl group at the para position of the phenyl ring. This configuration influences its solubility, binding affinity, and interaction with biological targets.

The biological activity of 5-Fluoro-2-(4-T-butylphenyl)benzoic acid is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes. The tert-butyl group contributes to steric hindrance, which may affect the binding specificity and affinity for target proteins.

Biological Activities

- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing signaling pathways within cells.

- Antitumor Activity : Preliminary research suggests potential antitumor properties, possibly through mechanisms similar to those observed with other benzoic acid derivatives, such as apoptosis induction in cancer cells .

Case Studies

- Case Study 1 : A study demonstrated that 5-Fluoro-2-(4-T-butylphenyl)benzoic acid exhibited cytotoxic effects on specific cancer cell lines, leading to reduced cell viability. This effect was linked to the compound's ability to induce apoptosis through mitochondrial pathways.

- Case Study 2 : Another investigation focused on the compound's role as a potential inhibitor of specific protein interactions in cancer cells. It was found to selectively inhibit Mcl-1 and Bfl-1 proteins, which are critical for cell survival in various malignancies .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of key enzymes | |

| Receptor Modulation | Altered receptor signaling pathways | |

| Antitumor Activity | Induced apoptosis in cancer cells |

Table 2: Binding Affinities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.